2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9574420
InChI: InChI=1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3
SMILES: COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2
Molecular Formula: C15H13NO2S
Molecular Weight: 271.3 g/mol

2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole

CAS No.:

Cat. No.: VC9574420

Molecular Formula: C15H13NO2S

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole -

Specification

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
IUPAC Name 2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole
Standard InChI InChI=1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3
Standard InChI Key MLJQPYSUOJIVOX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2
Canonical SMILES COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2

Introduction

Structural and Chemical Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole . Its molecular formula, C₁₅H₁₃NO₂S, corresponds to a molecular weight of 271.3 g/mol . The structure comprises a benzoxazole ring (a benzene fused to an oxazole) substituted at the 2-position with a sulfanyl group connected to a 3-methoxybenzyl moiety (Figure 1).

Physicochemical Properties

Key computed properties include:

  • XLogP3: 4.1 (indicating moderate lipophilicity)

  • Hydrogen Bond Acceptors: 4

  • Rotatable Bonds: 4

  • Topological Polar Surface Area (TPSA): 60.6 Ų .

These properties align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The compound’s monoisotopic mass (271.0667 Da) and exact mass (271.0667 Da) further validate its structural integrity .

Synthetic Pathways and Analogous Derivatives

Structural Analogues and Modifications

In a related study, derivatives such as 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N’-[(3-methoxyphenyl)methylidene]acetohydrazide (5h) were synthesized by condensing hydrazide intermediates with 3-methoxybenzaldehyde . These analogs demonstrated:

  • Antimicrobial Activity: MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antioxidant Potential: 70–85% radical scavenging at 100 μM .

  • Cytotoxicity: >70% cell viability in MTT assays, suggesting selective toxicity .

Computational and Predicted Bioactivity

Molecular Docking Insights

Molecular docking studies of analogous benzoxazole derivatives against the anticancer target 2A91 (a kinase receptor) revealed binding affinities ranging from -7.2 to -8.9 kcal/mol . Key interactions included:

  • Hydrogen bonding with Ser⁸⁰⁹ and Asp⁸¹⁰ residues.

  • Hydrophobic contacts with Leu⁷⁹³ and Val⁷⁰².

These findings suggest that the 3-methoxybenzylsulfanyl group enhances binding through π-π stacking and van der Waals interactions .

ADMET Predictions

Using PubChem data and computational tools:

  • Absorption: High gastrointestinal absorption (TPSA < 90 Ų).

  • Metabolism: Likely substrates for CYP3A4 due to methoxy groups.

  • Toxicity: Low Ames mutagenicity risk (predicted) .

Comparative Analysis with Related Compounds

Property2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole5h (Analog)
Molecular Weight (g/mol)271.3388.8
XLogP34.13.8
Antimicrobial MIC (μg/mL)Not reported12.5–50
Antioxidant Activity (%)Not reported70–85
Binding Affinity (kcal/mol)Not reported-8.2

Future Directions and Research Gaps

Despite promising computational and analog-based predictions, direct experimental data on 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole remains sparse. Priority areas include:

  • Synthetic Optimization: Scaling up production via greener solvents or catalytic methods.

  • In Vitro Screening: Evaluating antimicrobial, anticancer, and antioxidant activities.

  • In Vivo Pharmacokinetics: Assessing bioavailability and toxicity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator